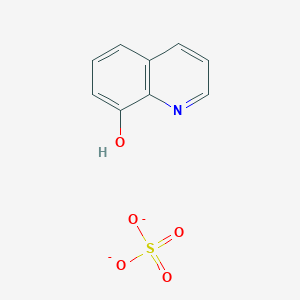

Quinolin-8-ol;sulfate

Description

Historical Context and Evolution of Quinoline-based Research

The journey of quinoline-based research began in the 19th century with the isolation of quinoline (B57606) from coal tar by Friedlieb Ferdinand Runge in 1834. nih.govwikipedia.org Its name, however, was coined by Charles Gerhardt in 1842 after he obtained it through the distillation of the antimalarial alkaloid quinine. wikipedia.org This early link to medicine, particularly in the fight against malaria, set the stage for over a century of intensive research into quinoline derivatives. numberanalytics.comglobalresearchonline.net

The development of synthetic quinoline compounds, such as chloroquine (B1663885) in the 1940s, marked a significant milestone in medicinal chemistry. globalresearchonline.netresearchgate.net Over the decades, the versatility of the quinoline ring has led to the discovery and development of a wide array of therapeutic agents, including antibacterials, anticancer agents, and anti-inflammatory drugs. nih.govresearchgate.net The evolution of synthetic methodologies, from classical constructions like the Skraup synthesis to modern multicomponent and metal-catalyzed reactions, has continuously expanded the chemical space accessible to researchers, enabling the creation of novel quinoline-based molecules with tailored properties. nih.govrsc.org

Significance of the Quinoline-8-ol Moiety in Contemporary Chemical Science

The quinolin-8-ol moiety, also known as oxine, is a particularly significant derivative of quinoline. solubilityofthings.comnih.gov Its discovery in the late 19th century opened up new avenues of research due to its remarkable ability to form stable complexes with a wide range of metal ions. solubilityofthings.commdpi.com This chelating property is central to many of its applications.

In contemporary chemical science, the quinolin-8-ol scaffold is recognized as a "privileged" fragment, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. researchgate.netacs.org This versatility has led to its investigation in diverse areas:

Medicinal Chemistry: Derivatives of 8-hydroxyquinoline (B1678124) are being explored for their potential as neuroprotective agents, anticancer therapeutics, and inhibitors of enzymes like HIV-1 integrase. mdpi.comresearchgate.netrroij.com

Materials Science: The unique electronic and photophysical properties of its metal complexes have made them valuable components in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net

Analytical Chemistry: Its ability to form colored and fluorescent chelates with metal ions is harnessed for the detection and quantification of these ions. solubilityofthings.comscispace.com

The structural and electronic properties of the quinolin-8-ol moiety, particularly the proximity of the hydroxyl group to the nitrogen atom, are key to its function as a potent bidentate ligand. mdpi.com

Overview of Academic Research Trajectories for Quinolin-8-ol;sulfate (B86663) and Related Species

Academic research on Quinolin-8-ol;sulfate and its parent compound, 8-hydroxyquinoline, has followed several key trajectories. A significant body of research focuses on its biological activities, leveraging its chelating properties.

One major area of investigation is its antimicrobial and antifungal properties. Studies have explored the efficacy of 8-hydroxyquinoline sulfate against various strains of bacteria and fungi. For instance, research has demonstrated its inhibitory effects on the in vitro accumulation of dental plaque-forming microorganisms and its activity against mold strains isolated from buildings. bibliotekanauki.plasm.org

Another prominent research avenue is its application in horticulture and agriculture. 8-hydroxyquinoline sulfate has been studied as a component in preservative solutions to extend the vase life of cut flowers, such as gerberas and Viola odorata leaves, by acting as a biocide. researchgate.netmdpi.comagriculturejournal.org

Furthermore, the fundamental chemical properties and synthesis of 8-hydroxyquinoline derivatives continue to be an active area of research. mdpi.comarabjchem.org Scientists are continuously developing new synthetic routes to create novel analogs with enhanced or specific biological activities. rsc.orgresearchgate.net This includes the synthesis of derivatives with potential applications as anticancer agents and enzyme inhibitors. researchgate.netnih.gov The sulfate form, in particular, is often utilized in studies where aqueous solubility is a critical factor. solubilityofthings.com

Detailed Research Findings

Recent studies have provided specific insights into the applications and effects of this compound.

A study on the fungicidal activity of 8-hydroxyquinoline sulfate against various mold strains isolated from buildings demonstrated its effectiveness. The size of the growth inhibition zone was measured for different concentrations of the compound against several fungi.

| Fungus Strain | Concentration for Max Inhibition Zone (85.0 mm) |

| Aspergillus flavus | 1.0% |

| Penicillium notatum | 0.75% |

| Stachybotrys chartarum | 0.5% |

| Cladosporium cladosporioides | 0.25% |

| Alternaria tenuissima | 0.25% |

| Data from a study on the fungicidal activity of 8-hydroxyquinoline sulfate. bibliotekanauki.pl |

In the field of horticulture, research on cut gerbera flowers investigated the effect of 8-hydroxyquinoline sulfate in preservative solutions. A treatment containing 200 mg L⁻¹ 8-HQS combined with 100 mg L⁻¹ ascorbic acid and 30 g L⁻¹ sucrose (B13894) resulted in the longest vase life and largest flower diameter. agriculturejournal.org However, in a study on Viola odorata leaves, conditioning in a 200 mg·dm⁻³ solution of 8-hydroxyquinoline sulfate was found to reduce the vase life compared to keeping the leaves in water. researchgate.netmdpi.com

Research into the control of dental plaque showed that 8-hydroxyquinoline sulfate (HQS) at a concentration of 0.3% stopped acid production by plaques of Streptococcus mutans and Actinomyces viscosus. asm.org

These findings highlight the diverse research applications of this compound, from materials preservation to agriculture and oral health.

Structure

2D Structure

Properties

Molecular Formula |

C9H7NO5S-2 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

quinolin-8-ol;sulfate |

InChI |

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)/p-2 |

InChI Key |

MRUMAIRJPMUAPZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of Quinolin 8 Ol;sulfate

Established Synthetic Pathways to Quinolin-8-ol Precursors

The industrial and laboratory-scale production of quinolin-8-ol relies on several well-established synthetic routes, each with distinct advantages and limitations. The choice of pathway often depends on the availability of starting materials, desired scale, and economic viability. google.compatsnap.com

Skraup Synthesis and its Modern Modifications

The Skraup synthesis is a classical and versatile method for constructing the quinoline (B57606) ring system. scispace.com The traditional approach involves the reaction of o-aminophenol with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, typically o-nitrophenol. google.com In this reaction, sulfuric acid dehydrates glycerol to form acrolein, which then undergoes a Michael addition with o-aminophenol. Subsequent cyclization and oxidation yield 8-hydroxyquinoline (B1678124). google.com

Key steps in the traditional Skraup synthesis include:

Dehydration of glycerol to acrolein.

Condensation of o-aminophenol with acrolein.

Cyclization of the intermediate.

Dehydrogenation (oxidation) to form the aromatic quinoline ring. google.com

The reaction is notoriously exothermic and can be violent. google.com Modern modifications have focused on improving safety, increasing yields, and simplifying the procedure. These include the use of milder reaction conditions, alternative catalysts, and different oxidizing agents. For instance, optimizations have involved the use of catalysts like anhydrous cupric sulfate (B86663) and calcium oxide to absorb water and enhance the efficiency of concentrated sulfuric acid, thereby accelerating the reaction. google.comchemicalbook.com Other modifications include using iron(II) sulfate as a moderator and carrying out the reaction at controlled temperatures (not exceeding 140°C) to manage the exothermic nature of the process. google.com A three-component one-pot strategy using cooperative catalysis of silver(I) triflate and trifluoroacetic acid has also been developed for the synthesis of 8-hydroxyquinoline derivatives from ortho-aminophenol, aldehydes, and alkynes, offering good to excellent yields under mild conditions. rsc.orgrsc.org

| Reactants | Conditions | Yield | Reference |

| o-aminophenol, o-nitrophenol, acrolein, acetic acid | 90-100 °C, 5 hours | 136%* | researchgate.net |

| o-aminophenol, glycerol, sulfuric acid, o-nitrophenol | Heat to 125-140 °C, 4 hours | High | chemicalbook.comallhdi.com |

| o-aminophenol, glycerol, o-nitrophenol, catalyst | 90 °C, 5 hours, pH adjusted to 8 | 92.7% | patsnap.com |

| o-aminophenol, glycerol, H₂SO₄, FeSO₄, o-nitrophenol | Add reactants portionwise, maintain temperature below 140°C, reflux for 4-5 hours | High | google.com |

| Yield calculated based on the amount of o-aminophenol added. | |||

| Table 1: Selected Skraup Synthesis Modifications for Quinolin-8-ol |

Sulfonation-Alkaline Fusion Pathways

For large-scale industrial production, the sulfonation-alkaline fusion of quinoline is a dominant and economically competitive method. This process involves two main stages: the sulfonation of quinoline followed by fusion with a strong alkali.

In the first step, quinoline is treated with fuming sulfuric acid (oleum) to yield quinoline-8-sulfonic acid. allhdi.comoup.com The reaction temperature is a critical parameter, typically controlled between 60°C and 130°C. google.com The resulting sulfonic acid is then isolated, often by precipitation in cold water or by cooling and centrifugation. google.com

The second stage involves the alkali fusion of the isolated quinoline-8-sulfonic acid. The sulfonic acid is heated with a molten strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at high temperatures (200-315°C). allhdi.comoup.com This process substitutes the sulfonic acid group with a hydroxyl group to form 8-hydroxyquinoline. scispace.com The final product is obtained after neutralization with an acid to a pH of approximately 7 and subsequent purification, often by steam distillation or drying. allhdi.comgoogle.com

| Stage | Reagents | Conditions | Yield | Reference |

| Sulfonation | Quinoline, fuming sulfuric acid (oleum) | 60-140°C, 3 hours | 80.3% | oup.comgoogle.com |

| Alkali Fusion | Quinoline-8-sulfonic acid, NaOH | 220-315°C, 30 min - 2 hours | 84.1% | oup.comgoogle.com |

| Overall Process | Quinoline, oleum, NaOH, then acid neutralization | Multi-step with controlled temperature and pH | High | allhdi.comgoogle.com |

| Table 2: Typical Conditions for the Sulfonation-Alkaline Fusion Process |

Amino Hydrolysis and Chlorination Hydrolysis Routes

Alternative, though less common for bulk synthesis, are the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline (B1195068). google.com These methods are generally reserved for preparing specific derivatives when the starting materials are readily available, as they are often more expensive and difficult to obtain than those used in the Skraup or sulfonation pathways. google.compatsnap.com

The amino hydrolysis route involves the nucleophilic substitution of the amino group in 8-aminoquinoline with a hydroxyl group. This is typically achieved by heating 8-aminoquinoline with water at high temperatures (180-235°C) and high pressure, using an inorganic acid as a catalyst. google.comnih.gov

The chlorination hydrolysis pathway utilizes 8-chloroquinoline as the precursor. The chlorine atom is hydrolyzed to a hydroxyl group by treatment with a dilute alkali solution under elevated temperature and pressure, often in the presence of a copper catalyst. google.com This method can achieve high yields, reportedly up to 93%. nih.gov

Targeted Synthesis of Quinolin-8-ol;sulfate and its Derivatives

The functional properties of quinolin-8-ol can be precisely tuned through the formation of its sulfate salt and by introducing various substituents onto the quinoline ring, particularly at the C-5 and C-7 positions.

Preparation Strategies for the Sulfate Salt Form

This compound, often available as a monohydrate, is a common salt form of 8-hydroxyquinoline. sigmaaldrich.com It is typically prepared by reacting 8-hydroxyquinoline with sulfuric acid. usda.gov The basic nitrogen atom of the quinoline ring is protonated by the acid, forming the sulfate salt. This process enhances the water solubility of the compound. usda.gov The resulting product is a yellow microcrystalline powder. usda.gov The reaction is straightforward and involves mixing 8-hydroxyquinoline with sulfuric acid, often in an aqueous medium, followed by crystallization to isolate the salt. usda.gov

Derivatization at C-5 and C-7 Positions for Enhanced Functionality

The C-5 and C-7 positions of the quinolin-8-ol ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups to modulate the molecule's biological and chemical properties. researchgate.net Halogenation and amination are common derivatization strategies.

Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at the C-5 and C-7 positions is a well-established method to create potent derivatives. For example, 5,7-dichloro-8-hydroxyquinoline is synthesized by chlorinating 8-hydroxyquinoline. mdpi.com This can be achieved using various chlorinating agents like N-chlorosuccinimide (NCS) under acidic conditions or chlorine gas. mdpi.com Similarly, bromination with N-bromosuccinimide (NBS) or bromine can yield 5,7-dibromo-8-hydroxyquinoline. mdpi.comnih.gov These halogenated derivatives often exhibit enhanced biological activities. researchgate.net Metal-free protocols have also been developed for the regioselective C-5 halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an economical halogen source. rsc.org

Amination and Further Derivatization: The introduction of amino groups at the C-5 or C-7 positions provides a handle for further functionalization. For instance, 5-amino-8-hydroxyquinoline can be prepared from 8-hydroxyquinoline via nitrosation followed by reduction. nih.govpatsnap.com A multi-step synthesis starting from 8-hydroxyquinoline can yield 5-amino-7-bromoquinolin-8-ol. nih.govtandfonline.com This intermediate can then be reacted with various sulfonyl chlorides to produce a range of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, demonstrating the utility of the amino group for creating libraries of compounds with diverse functionalities. mdpi.comtandfonline.com The Mannich reaction is another powerful tool, used to introduce aminomethyl groups at the C-7 position, as seen in the synthesis of compounds like 5-nitro-7-((piperidin-1-yl)methyl)quinolin-8-ol. rsc.org

| Derivative | Precursor(s) | Key Reagents/Conditions | Reference |

| 5,7-Dichloro-8-hydroxyquinoline | 8-Hydroxyquinoline | N-Chlorosuccinimide (NCS), acid; or Cl₂ gas | mdpi.com |

| 5-Amino-8-hydroxyquinoline | 5-Nitro-8-hydroxyquinoline | Pd/C catalyst, hydrazine (B178648) hydrate, reflux in isopropanol | patsnap.com |

| 5-Amino-7-bromoquinolin-8-ol | 8-Hydroxyquinoline | 1. NBS/CHCl₃ 2. NaNO₂/HCl 3. Na₂S₂O₄/THF/H₂O | nih.gov |

| 5-Amino-7-bromoquinolin-8-yl sulfonates | 5-Amino-7-bromoquinolin-8-ol | Various sulfonyl chlorides, triethylamine (B128534) (TEA), THF | mdpi.comtandfonline.com |

| 5-Nitro-7-(piperidin-1-ylmethyl)quinolin-8-ol | 5-Nitro-8-hydroxyquinoline, formaldehyde (B43269), piperidine | Mannich reaction, reflux in ethanol (B145695) | rsc.org |

| Table 3: Examples of Derivatization at C-5 and C-7 Positions of Quinolin-8-ol |

Advanced Coupling Reactions for Novel Architectures

The functionalization of the quinolin-8-ol scaffold through advanced coupling reactions is a cornerstone of modern synthetic chemistry, enabling the creation of diverse and complex molecular architectures. These methods, particularly palladium-catalyzed cross-coupling reactions and Mannich reactions, allow for the precise introduction of new substituents onto the quinoline core, which is crucial for tailoring the molecule's properties.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of quinolin-8-ol, it is frequently employed to introduce aryl or other organic fragments at specific positions on the quinoline ring system, typically at positions 3, 5, or 7. scispace.comnih.gov The reaction generally involves the coupling of a halogenated quinoline derivative with a boronic acid in the presence of a palladium catalyst and a base. scispace.comnih.gov

A common strategy begins with the halogenation of the quinolin-8-ol skeleton, for instance, to produce 3-bromoquinoline (B21735), 5-bromo-8-hydroxyquinoline, or 5,7-dibromo-8-hydroxyquinoline. scispace.comnih.gov A critical step in many of these syntheses is the protection of the hydroxyl group at the 8-position prior to the coupling reaction to prevent unwanted side reactions. scispace.com The benzyl (B1604629) group is a commonly used protecting group for this purpose. scispace.com Following the successful coupling, this group can be readily removed. For example, researchers have synthesized various 5-aryl-8-hydroxyquinoline derivatives starting from 5-bromo-8-hydroxyquinoline, which required protection of the 8-OH group before the Suzuki coupling step. scispace.com Similarly, new arylated quinolines have been synthesized via the Suzuki-Miyaura reaction using 3-bromoquinoline as the starting material. nih.gov

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 5-Bromo-8-benzyloxyquinoline | Arylboronic acid | Pd catalyst, base | 5-Aryl-8-benzyloxyquinoline | scispace.com |

| 6-Bromo-8-methoxyquinoline | p-Formylphenylboronic acid | Pd catalyst, base | 6-(4-formylphenyl)-8-methoxyquinoline | nih.gov |

| 3-Bromoquinoline | Various arylboronic acids | Pd catalyst, base | 3-Arylquinoline derivatives | nih.gov |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Pd catalyst, base | 4-Aryl-8-hydroxyquinoline (after deprotection) | scispace.com |

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, quinolin-8-ol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This reaction is exceptionally useful for introducing aminomethyl groups onto the quinolin-8-ol core, primarily at the C-7 position, which is the most active site for this transformation. researchgate.netnih.gov The resulting Mannich bases are valuable precursors for a wide range of more complex derivatives.

The reaction conditions for the synthesis of these aminomethylated 8-hydroxyquinolines are often mild and can be carried out at room temperature, under reflux, or using microwave irradiation to improve yields and reduce reaction times. researchgate.net A diverse array of primary and secondary amines can be utilized, leading to a wide variety of novel structures. researchgate.netmdpi.com For instance, new complexone derivatives of 8-hydroxyquinoline have been synthesized in good yields by reacting it with formaldehyde and various primary or secondary amines. researchgate.net The reaction has also been used to create more complex architectures, such as in the one-pot synthesis of α-aminophosphonate derivatives through a Mannich-type reaction involving amines, carbonyl compounds, and dialkylphosphonate. nih.gov

| Amine | Aldehyde | Reaction Conditions | Product | Reference |

| Octylamine | Formaldehyde | EtOH, reflux, 1 h | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| Pyrrolidine | Formaldehyde | EtOH, room temp, 4 days | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (from 5-bromo-8-hydroxyquinoline) | nih.gov |

| Ciprofloxacin (B1669076) | Paraformaldehyde | EtOH | 5-Chloro-7-((4-(ciprofloxacin-1-yl))methyl)quinolin-8-ol (from 5-chloro-8-hydroxyquinoline) | nih.gov |

| 2,6-Dichloroaniline | m-Nitrobenzaldehyde | Not specified | 7-(α-hydroxy-m-nitrobenzyl)quinolin-8-ol | publish.csiro.au |

Hybrid Molecule Design Incorporating Quinoline-8-ol Structures

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) into a single molecule. frontiersin.orgthesciencein.org This approach aims to create new chemical entities with potentially enhanced activity or a multi-target profile. The quinolin-8-ol scaffold is a popular choice for inclusion in hybrid molecules due to its versatile chemical properties and established biological relevance. nih.govfrontiersin.org

A variety of synthetic strategies are employed to create these hybrids. The Mannich reaction, for example, has been used to link 5-chloro-8-hydroxyquinoline (B194070) with the antibiotic ciprofloxacin. nih.gov In another approach, 8-hydroxyquinoline-2-carboxylic acid was coupled with ciprofloxacin using a peptide coupling agent, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). mdpi.com

Other examples include the fusion of the quinolin-8-ol moiety with other heterocyclic systems. nih.govresearchgate.net Novel hybrids containing 1,2,3-triazole have been synthesized by reacting 5-(azidomethyl)quinolin-8-ol (B3033225) with various active methylene (B1212753) compounds. nih.gov Similarly, hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) have been developed. researchgate.net The synthesis of these molecules often involves a multi-step process, starting with the modification of the quinolin-8-ol core to introduce a linker, which is then reacted with the second pharmacophore. mdpi.comresearchgate.net For instance, benzothiazole–quinoline conjugates were prepared using dibromoalkanes as linkers between the 8-hydroxyquinoline and 2-benzothiazol-2-ylphenol fragments under microwave conditions. mdpi.com

| Hybrid Combination | Synthetic Strategy | Resulting Hybrid Structure Example | Reference |

| Quinolin-8-ol + Ciprofloxacin | Mannich Reaction | 5-Chloro-7-((4-(ciprofloxacin-1-yl))methyl)quinolin-8-ol | nih.gov |

| Quinolin-8-ol + 1,2,3-Triazole | Cycloaddition | 4-Amino-1-((8-quinolinol-5-yl)methyl)-1,2,3-triazole-5-carbonitrile | nih.gov |

| Quinolin-8-ol + 1,3,4-Oxadiazole | Multi-step synthesis from hydrazide | 8-((5-Aryl-1,3,4-oxadiazol-2-yl)methoxy)quinoline | researchgate.net |

| Quinolin-8-ol + Benzofuran | Mannich Reaction | 5-((4-((2-Phenylbenzofuran-3-yl)methyl)piperazin-1-yl)methyl)quinolin-8-ol | preprints.org |

| Quinolin-8-ol + Coumarin | Alkylation with dibromoalkane linkers | 8-hydroxyquinoline-coumarin hybrids | mdpi.com |

| Quinolin-8-ol + 1,4-Quinone | Condensation | Hybrids of 1,4-quinone with quinoline derivatives | nih.gov |

| Quinolin-8-ol + Oxazolidinone | Multi-step synthesis | Quinoline-oxazolidinone hybrids | jst.go.jp |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines and their derivatives to minimize environmental impact and improve economic viability. acs.org These approaches focus on reducing the use of hazardous chemicals, employing environmentally benign solvents, utilizing energy-efficient methods, and designing reactions with high atom economy. researchgate.net While specific green methods for the sulfation of quinolin-8-ol are not extensively detailed, the synthesis of the core quinolin-8-ol structure has been a major focus of green innovation.

Traditional methods for quinoline synthesis, such as the Skraup or Friedländer reactions, often require harsh conditions, high temperatures, and the use of toxic reagents or solvents. researchgate.netijpsjournal.com Green alternatives aim to overcome these limitations. One significant advancement is the use of water as a green solvent. researchgate.netresearchgate.net For example, a green synthesis of 8-hydroxyquinoline magnesium (MgQ₂) was achieved by simply stirring 8-hydroxyquinoline with magnesium hydroxide in distilled water, yielding a product with high purity and good crystallinity. researchgate.net

Another key area is the development of one-pot, multi-component reactions which improve atom economy by combining several synthetic steps into a single operation, thus reducing waste and simplifying procedures. acs.orggoogle.com An environmentally friendly, multi-component one-pot synthesis of 8-hydroxyquinoline compounds has been developed by reacting 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst in an air atmosphere. google.com The use of alternative energy sources, such as microwave irradiation, can also significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Furthermore, the replacement of hazardous catalysts with more environmentally friendly options, like FeCl₃·6H₂O, represents another important green strategy in quinoline synthesis. acs.org

| Green Approach | Traditional Counterpart | Key Advantages | Example Application | Reference |

| Solvent: Water | Solvent: Organic solvents (e.g., Chloroform (B151607), DMF) | Non-toxic, inexpensive, readily available | Synthesis of 8-hydroxyquinoline magnesium (MgQ₂) in water | researchgate.net |

| Reaction Type: One-Pot, Multi-Component | Reaction Type: Multi-step synthesis | High atom economy, reduced waste, simplified workup | One-pot synthesis of 8-hydroxyquinoline from 2-aminophenol, aldehyde, and alkyne | google.com |

| Energy Source: Microwave Irradiation | Energy Source: Conventional heating | Rapid heating, shorter reaction times, energy efficiency | Synthesis of benzothiazole-quinoline conjugates | mdpi.comresearchgate.net |

| Catalyst: Environmentally benign (e.g., FeCl₃·6H₂O) | Catalyst: Strong acids (e.g., H₂SO₄), toxic metals | Low toxicity, often recyclable, milder conditions | Synthesis of quinoline derivatives catalyzed by FeCl₃·6H₂O | acs.org |

Coordination Chemistry of Quinolin 8 Ol;sulfate and Its Metal Complexes

Fundamental Chelating Properties of the Quinolin-8-ol Ligand System

Quinolin-8-ol, also known as oxine, is a potent bidentate chelating agent, a characteristic that distinguishes it from its other six isomers of monohydroxyquinolines. tandfonline.comdovepress.comnih.gov Its ability to form stable complexes with a wide array of metal ions stems from the presence of two electron-donating atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion.

The chelation process involves the displacement of the hydrogen atom from the hydroxyl group and the subsequent formation of coordinate bonds between the metal ion and both the phenolate oxygen and the ring nitrogen. scispace.com This dual-point attachment, characteristic of bidentate ligands, results in the formation of a thermodynamically stable chelate ring, a phenomenon known as the chelate effect. The stability of these complexes is a key factor in their widespread use in various chemical applications. google.com

The quinolin-8-ol ligand system is known to form insoluble chelate complexes with a multitude of metal ions, a property that has been historically utilized in analytical chemistry for the gravimetric analysis and extraction of metals. scispace.comresearchgate.net The formation of these complexes is often accompanied by a significant enhancement in fluorescence intensity compared to the weakly fluorescent free ligand, a feature that is exploited in the development of fluorescent chemosensors for metal ion detection. scispace.comresearchgate.net The rigidity of the molecule upon chelation is thought to be a primary reason for this increased emission. scispace.com

Formation and Stoichiometry of Quinolin-8-ol;sulfate (B86663) Metal Complexes

The interaction between quinolin-8-ol and metal ions leads to the formation of coordination complexes with varying stoichiometries and nuclearities. The presence of a sulfate counterion can further influence the stability and interactions of these complexes in aqueous environments.

Quinolin-8-ol typically forms mononuclear complexes with metal ions, where a central metal atom is coordinated to one or more quinolin-8-ol ligands. The stoichiometry of these complexes is dependent on the charge and coordination number of the metal ion. For instance, divalent metal ions often form complexes with a 1:2 metal-to-ligand ratio (ML₂), while trivalent metals can form 1:3 complexes (ML₃).

While mononuclear complexes are common, the formation of polynuclear complexes, where multiple metal centers are bridged by ligands, is also possible under specific conditions, although less frequently reported for the simple quinolin-8-ol ligand. The design of more complex ligands based on the quinolin-8-ol framework can, however, facilitate the assembly of polynuclear structures.

Quinolin-8-ol and its sulfate salt form stable complexes with a wide range of transition metals. The coordination behavior with several common transition metal ions is summarized below:

Copper (II): Cu(II) ions react with quinolin-8-ol to form a well-defined complex, typically with a 1:2 metal-to-ligand ratio, resulting in a square planar geometry. scirp.org The stability of the copper complex is noted to be significantly high. nih.gov

Iron (II/III): Quinolin-8-ol is a potent chelator for iron ions. researchgate.net With Fe(III), it forms a highly stable complex, often with a 1:3 stoichiometry, leading to an octahedral geometry. nih.govnih.gov The resulting lipophilic complex can facilitate the transport of iron across cell membranes. tandfonline.com

Zinc (II): Zn(II) forms complexes with quinolin-8-ol, and these complexes are known to exhibit significant fluorescence enhancement. researchgate.net This property is utilized in the development of fluorescent sensors for zinc.

Aluminum (III): The tris(8-hydroxyquinolinate)aluminum(III) complex, commonly known as Alq₃, is a well-known material in organic light-emitting diodes (OLEDs) due to its electroluminescent properties. scirp.org

Nickel (II): Ni(II) ions form complexes with quinolin-8-ol, typically in a 1:2 molar ratio, which are proposed to have an octahedral geometry, often involving the coordination of water molecules. scirp.org

Cobalt (II): Similar to Nickel(II), Co(II) reacts with quinolin-8-ol in a 1:2 molar ratio to form complexes with a proposed octahedral geometry. scirp.org

Manganese (II): Quinolin-8-ol forms chelate complexes with Mn(II) ions. scispace.com

Vanadium (IV)O: Research has shown the formation of complexes between vanadyl(IV) ions and derivatives of 8-hydroxyquinoline (B1678124).

Ruthenium (II): Ruthenium complexes with 8-hydroxyquinoline derivatives have been synthesized and characterized for their potential applications in various fields.

Bismuth (III): Bismuth(III) is also known to form complexes with quinolin-8-ol. scispace.com

Below is a data table summarizing the coordination of Quinolin-8-ol with various transition metals.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square Planar |

| Fe(III) | 1:3 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral/Octahedral |

| Al(III) | 1:3 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Mn(II) | 1:2 | Octahedral |

Solubility: The presence of the sulfate ion can enhance the water solubility of the metal complex compared to the neutral quinolin-8-ol complexes, which are often insoluble. researchgate.net This is particularly important for applications in biological systems or aqueous media.

Ionic Strength: As a counterion, sulfate contributes to the ionic strength of the solution, which can affect the stability constants of the metal complexes.

Outer-Sphere Coordination: The sulfate ion can interact with the coordinated metal complex through electrostatic forces, forming an outer-sphere complex. This can influence the reactivity and spectroscopic properties of the complex.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in quinolin-8-ol metal complexes is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Crystallographic studies of various metal complexes with 8-hydroxyquinoline and its derivatives have revealed a range of coordination geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the complex. scirp.orgmdpi.com For instance, the crystal structures of Cr(III) complexes with substituted 8-hydroxyquinoline ligands have been shown to feature 3D supramolecular architectures constructed from various noncovalent interactions. mdpi.com These detailed structural insights are crucial for understanding the relationship between the structure of the complexes and their chemical and physical properties.

Ligand-Metal Binding Modes and Geometries

Quinolin-8-ol;sulfate typically binds to metal ions in a bidentate fashion, utilizing its nitrogen and oxygen donor atoms to form a stable five-membered chelate ring. scirp.orgscirp.org The stoichiometry of these complexes, or the metal-to-ligand ratio, is commonly 1:2 or 1:3, which significantly influences the resulting coordination geometry around the central metal ion. scirp.orguc.ptrsc.org

The coordination environment is often completed by solvent molecules, such as water, leading to various geometries. For divalent metal ions like those from Group 12 (Zn(II), Cd(II), Hg(II)), the dominant species in aqueous solutions are 1:2 (metal:ligand) complexes. uc.pt These are generally hexacoordinated, incorporating two water molecules. uc.pt The specific arrangement of the ligands and water molecules can vary; for instance, the zinc(II) complex typically adopts a square bipyramidal geometry where the two this compound ligands are in the same plane as the metal, and the two water molecules are in mutually trans positions. uc.pt In contrast, for cadmium(II) and mercury(II), isomers with the water molecules in a cis geometry are more stable. uc.pt Other divalent metals like copper(II) can form square-planar complexes, while cobalt(II) and nickel(II) complexes can assume an octahedral geometry by coordinating two water molecules. scirp.orgresearchgate.net

With trivalent metal ions such as Al(III), Ga(III), and In(III), this compound forms complexes with a 1:3 (metal:ligand) stoichiometry. rsc.org The spatial arrangement of the three bidentate ligands around the metal center can result in two different isomers: facial (fac) or meridional (mer). For complexes with Al(III) and Ga(III), the mer-geometry is observed, whereas the In(III) complex adopts the fac-geometry. rsc.org

The geometry of these complexes is a critical factor that dictates their physical and chemical properties.

Table 1: Geometries and Stoichiometries of this compound Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

|---|---|---|---|

| Zn(II) | 1:2 | Square Bipyramidal | uc.pt |

| Cd(II) | 1:2 | Hexacoordinated (cis-water) | uc.pt |

| Hg(II) | 1:2 | Hexacoordinated (cis-water) | uc.pt |

| Cu(II) | 1:2 | Square-Planar | scirp.org |

| Ni(II) | 1:2 | Octahedral | scirp.org |

| Co(II) | 1:2 | Octahedral | scirp.org |

| Al(III) | 1:3 | Meridional (mer) | rsc.org |

| Ga(III) | 1:3 | Meridional (mer) | rsc.org |

| In(III) | 1:3 | Facial (fac) | rsc.org |

| Pt(II) | 1:1 | Distorted Square-Planar | nih.gov |

Influence of Metal Complexation on Electronic and Photophysical Properties

The complexation of metal ions by this compound profoundly alters the electronic and photophysical properties of the ligand. The free ligand is typically weakly fluorescent in solution. scispace.comrroij.com However, upon chelation with a metal ion, a significant enhancement of fluorescence intensity is commonly observed. uc.ptrsc.org This increase in emission is largely attributed to the increased structural rigidity of the molecule upon complex formation, which reduces non-radiative decay pathways for the excited state. scispace.comrroij.com

Changes in the UV-visible absorption spectra are also evident upon complexation. The absorption bands in the free ligand and its metal complexes correspond to n→π* and π→π* electronic transitions. scirp.orgscirp.org The coordination of the ligand to a metal ion causes these bands to shift in wavelength, confirming the interaction between the ligand's orbitals and the metal center. scirp.orgmdpi.com

The nature of the metal ion plays a crucial role in the photophysical properties of the resulting complex. For example, in the Group 12 series, the fluorescence quantum yields of the 1:2 complexes follow the order Zn(II) < Cd(II) > Hg(II). uc.pt The increase in fluorescence from the zinc to the cadmium complex is attributed to increased stability, while the decrease for the mercury complex is due to the "heavy atom effect," which promotes intersystem crossing to the triplet state and thus quenches fluorescence. uc.pt

Furthermore, the environment, such as the solvent, can influence the fluorescence properties. The fluorescence of many metal-HQS chelates is enhanced in surfactant-containing media or in mixed solvents like water-dimethylformamide. uci.edu The introduction of different substituents onto the quinoline ring is another strategy to tune the photophysical properties; electron-donating groups can cause a red-shift (shift to longer wavelengths) in the emission, while electron-withdrawing groups can induce a blue-shift (shift to shorter wavelengths). scispace.comrroij.com

Table 2: Photophysical Data for Selected this compound Metal Complexes

| Metal Ion | Absorption Shift upon Complexation | Fluorescence Behavior upon Complexation | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Zn(II) | Yes | Marked Increase | 0.036 | uc.pt |

| Cd(II) | Yes | Marked Increase | 0.052 | uc.pt |

| Hg(II) | Yes | Marked Increase | 0.005 | uc.pt |

| Al(III) | Yes | Marked Increase | Not Specified | rsc.org |

| Ga(III) | Yes | Marked Increase | Not Specified | rsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure and bonding within quinolin-8-ol;sulfate (B86663) and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of quinolin-8-ol;sulfate displays characteristic absorption bands that confirm its molecular structure. Spectra are often recorded using KBr pellets. researchgate.net The presence of the 8-hydroxyquinoline (B1678124) moiety is evidenced by specific vibrational modes. For instance, studies on related 8-hydroxyquinoline derivatives show characteristic peaks for the C=C aromatic stretching, C=N stretching, and C-O stretching vibrations. acs.org In metal complexes of 8-hydroxyquinoline, a notable shift in the vibrational frequencies of the C-O and C=N groups is observed, indicating the coordination of both the oxygen and nitrogen atoms to the metal center. researchgate.netscirp.orgresearchgate.net The broad absorption band typically observed in the high-frequency region is attributed to the O-H stretching vibration of the hydroxyl group and any associated water molecules. asianpubs.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. The Raman spectrum of this compound monohydrate has been documented, offering further confirmation of its structural integrity. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-hydroxyquinoline and its sulfate salt, typically recorded in a solvent like DMSO-d6, shows distinct signals for the aromatic protons of the quinoline (B57606) ring. derpharmachemica.comchemicalbook.comresearchgate.net The chemical shifts and coupling constants of these protons provide a unique fingerprint of the molecule. chemicalbook.com Upon complexation with metal ions, significant changes in the chemical shifts of the ring protons are observed. uc.pt These changes, particularly for protons in the vicinity of the nitrogen and hydroxyl groups, offer direct evidence of the chelation sites. uc.pt For example, in studies of 8-hydroxyquinoline-5-sulfonic acid (a related compound), complexation with metal ions like Cd²⁺ and Hg²⁺ in aqueous solution leads to broadened and shifted signals, indicating fast exchange between the free and complexed ligand. uc.pt

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comchemicalbook.com The spectrum of this compound shows distinct resonances for each of the nine carbon atoms in the quinoline ring. chemicalbook.com In derivatives of 8-hydroxyquinoline, the chemical shift of the carbon atom bonded to the hydroxyl group (C-8) is particularly sensitive to its chemical environment and can shift upon substitution or complexation. rsc.org For instance, in certain azo dyes derived from 8-hydroxyquinoline, the C-8 peak appears in the range of δ 157.2 to 174.6 ppm, depending on the tautomeric form present. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 8-Hydroxyquinoline Derivatives

| Proton | Chemical Shift (ppm) in DMSO-d6 |

|---|---|

| H-2 | ~9.4 |

| H-4 | ~9.0 |

| H-3 | ~8.0 |

| H-6 | ~8.1 |

| H-7 | ~7.4 |

Note: Chemical shifts are approximate and can vary based on specific derivatives and experimental conditions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are instrumental in studying the electronic properties of this compound and its remarkable changes upon interaction with metal ions.

Electronic Transitions and Solvatochromic Effects

The UV-Vis absorption spectrum of this compound in alcohol exhibits absorption maxima around 240 nm and 308-320 nm. derpharmachemica.comguidechem.com These bands are attributed to π-π* electronic transitions within the quinoline ring system. derpharmachemica.com The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies on derivatives have shown that a change in solvent can lead to shifts in the absorption maxima, indicating interactions between the solute and solvent molecules. mdpi.com For instance, a red shift (to longer wavelengths) is often observed in more polar solvents. mdpi.com

Fluorescence Enhancement upon Metal Chelation

While 8-hydroxyquinoline and its sulfate salt are themselves weakly fluorescent, their metal complexes often exhibit intense fluorescence. mdpi.comrroij.com This fluorescence enhancement is a key characteristic exploited in the development of fluorescent sensors for metal ions. rroij.comnih.gov The mechanism is often attributed to the inhibition of an excited-state proton transfer (ESPT) process upon metal binding and an increase in the rigidity of the molecule. mdpi.comrroij.com

The chelation of quinolin-8-ol derivatives with various metal ions, such as Al³⁺, Zn²⁺, and Cd²⁺, leads to a significant increase in fluorescence intensity. rroij.comnih.gov The fluorescence properties, including the excitation and emission wavelengths and the intensity of the emission, are highly dependent on the specific metal ion, the pH of the solution, and the solvent medium. uci.edu For example, with 8-hydroxyquinoline-5-sulfonic acid, cadmium forms a highly fluorescent complex in aqueous solution, and the fluorescence of many metal chelates is enhanced in the presence of surfactants. uci.edu This property makes quinolin-8-ol derivatives valuable reagents for the sensitive and selective detection of metal ions. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing 8-hydroxyquinoline derivatives. The mass spectrum of 8-hydroxyquinoline shows a prominent peak for the molecular ion [M]⁺ at m/z 145. guidechem.com Other significant peaks are observed at m/z 117, 90, and 89, corresponding to characteristic fragment ions. guidechem.comnist.gov For this compound, which is a salt, the mass spectrum would show signals corresponding to the 8-hydroxyquinoline cation and potentially adducts with the sulfate counter-ion, depending on the ionization conditions. The accurate mass measurements provided by high-resolution mass spectrometry can confirm the elemental formula of the compound and its metal complexes. acs.org

Interactive Data Table: Key Mass Spectral Peaks for 8-Hydroxyquinoline

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 145 | 100 | [M]⁺ |

| 117 | 78 | [M-CO]⁺ |

| 90 | 30 | [C₇H₆]⁺ |

| 89 | 29 | [C₇H₅]⁺ |

Data based on electron ionization mass spectrometry. guidechem.com

Thermogravimetric Analysis of this compound and its Complexes

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of this compound and its metal complexes. asianpubs.org TGA measures the change in mass of a sample as a function of temperature.

For copolymers derived from 8-hydroxyquinoline-5-sulfonic acid, TGA curves typically show an initial weight loss at lower temperatures (e.g., up to 160°C), which is attributed to the loss of entrapped solvent or water molecules. derpharmachemica.comderpharmachemica.com This is followed by one or more decomposition stages at higher temperatures, corresponding to the degradation of the organic structure. derpharmachemica.comderpharmachemica.com

The TGA of metal complexes of 8-hydroxyquinoline derivatives reveals information about their thermal stability and composition. asianpubs.org For instance, the decomposition of hydrated metal chelates often shows an initial step corresponding to the loss of coordinated water molecules in the range of 50-150°C. asianpubs.org The subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand. asianpubs.org The thermal stability of the complexes is often found to be different from that of the free ligand, providing insights into the strength of the metal-ligand bonds.

Theoretical and Computational Studies on Quinolin 8 Ol;sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying systems like quinolin-8-ol.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the total electronic energy of the system to find its ground-state conformation. For quinolin-8-ol, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a robust description of the molecule's geometry and electronic properties.

The optimized geometry reveals key structural parameters. The quinoline (B57606) ring system is largely planar, with the hydroxyl group (-OH) forming an intramolecular hydrogen bond with the nitrogen atom of the pyridine (B92270) ring. This interaction is critical to the molecule's stability and its characteristic chemical behavior.

Electronic structure analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution across the molecule. In quinolin-8-ol, the MEP map highlights regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic interaction.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | O-H | 0.975 Å |

| Bond Length (Å) | C8-O | 1.358 Å |

| Bond Length (Å) | C9-N | 1.315 Å |

| Bond Angle (°) | C8-O-H | 108.5° |

| Dihedral Angle (°) | C7-C8-O-H | 0.0° (Planar) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is needed to excite an electron. For quinolin-8-ol, DFT studies show that the HOMO is predominantly localized on the phenoxide part of the molecule, including the oxygen atom. In contrast, the LUMO is distributed across the pyridine ring system. This distribution suggests that the phenoxide ring is the primary site of electron donation, while the pyridine ring is the site of electron acceptance.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.98 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.73 eV | Indicates high kinetic stability |

From the electronic energies calculated via DFT, several global quantum chemical descriptors can be derived to quantify reactivity. These descriptors provide a more nuanced understanding of a molecule's behavior than FMO analysis alone.

Ionization Potential (I): The energy required to remove an electron. It is approximated by I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -ELUMO.

Global Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

These descriptors are instrumental in predicting how quinolin-8-ol will interact with other chemical species and are frequently used as inputs for QSAR models.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.98 eV |

| Electron Affinity (A) | -ELUMO | 1.25 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.615 eV |

| Global Hardness (η) | (I - A) / 2 | 2.365 eV |

| Global Softness (S) | 1 / η | 0.423 eV-1 |

| Dipole Moment (µ) | - | 2.15 Debye |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into their dynamic behavior in a realistic environment (e.g., in aqueous solution). For the quinolin-8-ol;sulfate (B86663) system, MD simulations can explore the solvation of the quinolin-8-ol cation and the sulfate anion by water molecules.

Simulations can track the formation and lifetime of hydrogen bonds between the quinolin-8-ol molecule's hydroxyl group and nitrogen atom with surrounding water molecules. The stability of the intramolecular hydrogen bond can also be assessed in a dynamic context. Furthermore, the interactions between the sulfate anion and water, as well as its proximity to the quinolin-8-ol cation, can be analyzed using tools like the Radial Distribution Function (RDF). The RDF provides a measure of the probability of finding a particle at a certain distance from a reference particle, revealing the structure of the solvation shells.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The quantum chemical descriptors calculated from DFT (e.g., EHOMO, ELUMO, dipole moment, hardness) serve as the numerical representation of the chemical structure.

For quinolin-8-ol and its derivatives, QSAR models have been developed to predict various biological activities, such as antimicrobial or antifungal efficacy. A typical QSAR study involves:

Calculating a wide range of descriptors for a set of quinolin-8-ol analogues with known activities.

Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that correlates a subset of these descriptors with the observed activity.

Validating the model to ensure its predictive power.

An example of a hypothetical QSAR equation might look like: log(Activity) = 0.45(E_LUMO) - 0.12(Dipole Moment) + 2.34

Such models are valuable for guiding the synthesis of new derivatives with potentially enhanced activity by predicting their properties before they are synthesized.

Studies on Excited State Intramolecular Proton Transfer (ESIPT) in Quinolin-8-ol Systems

Quinolin-8-ol is a classic example of a molecule that undergoes Excited State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic proton and the basicity of the pyridine nitrogen are significantly increased, facilitating the transfer of the proton from the oxygen to the nitrogen atom.

This process creates a transient keto-tautomer from the initial enol-tautomer. The two tautomers have different electronic structures and, consequently, different fluorescence properties. The normal enol form emits in the blue-green region, while the keto-tautomer produced via ESIPT exhibits a large Stokes shift, emitting light at a much longer wavelength (typically in the green-yellow region).

Computational methods, especially Time-Dependent DFT (TD-DFT), are used to model this phenomenon. By calculating the potential energy surfaces of both the ground (S0) and first excited (S1) states, researchers can map the energy profile of the proton transfer reaction. These calculations confirm that while a significant energy barrier prevents proton transfer in the ground state, the barrier is very small or non-existent in the excited state, allowing the ultrafast ESIPT process to occur. This unique photophysical property is central to its use in fluorescence sensing and materials science.

Non-Linear Optical (NLO) Properties Investigations

Theoretical and computational studies have become essential tools for exploring the non-linear optical (NLO) properties of molecular systems. For quinolin-8-ol and its derivatives, these investigations focus on understanding the relationship between molecular structure, electronic properties, and NLO response. Materials with significant NLO properties are crucial for various high-tech applications, including optical data storage and optoelectronics. frontiersin.orgrsc.org

Research indicates that the NLO characteristics of organic molecules are often governed by intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, connected by a π-conjugated system. uaic.ro The quinolin-8-ol structure is a prime candidate for NLO activity, as it contains both an electron-donating hydroxyl group and an electron-accepting pyridine ring. uaic.roresearchgate.net Theoretical studies, particularly those employing Density Functional Theory (DFT), have been used to predict the NLO behavior of such systems by calculating parameters like polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of NLO potential. frontiersin.orgrsc.org

Computational analyses reveal that modifications to the quinolin-8-ol framework can significantly influence its NLO response. The introduction of different substituent groups can enhance charge transfer, leading to larger hyperpolarizability values. frontiersin.orgrsc.org Natural Bond Orbital (NBO) analysis is frequently used in these studies to understand the charge delocalization and stabilization energies resulting from interactions between donor and acceptor orbitals, which are fundamental to the NLO properties. nih.goveurjchem.com For instance, investigations into various 8-hydroxyquinoline (B1678124) derivatives have shown that the strategic placement of donor and acceptor moieties can lead to compounds with a substantial NLO response. rsc.orgacs.org The charge transfer characteristics identified through NBO analysis are considered significant for predicting potential NLO features. nih.gov

Furthermore, the formation of complexes and salts can dramatically alter the NLO properties. The supramolecular compounds of 8-hydroxyquinoline are noted for their potential as NLO-active materials. nih.gov Studies on metal-organic complexes, such as those involving zinc (Znq2) or magnesium (Mgq2), demonstrate that the interaction between the metal ion and the quinolin-8-ol ligand can enhance NLO effects. researchgate.netresearchgate.net Theoretical computations on these complexes help elucidate the influence of the energy gap and dipole moment on the NLO properties. researchgate.net Similarly, third-order NLO properties have been investigated for charge-transfer complexes involving quinolin-8-ol. isroset.org

The following tables summarize key findings from theoretical and experimental investigations into the NLO properties of quinolin-8-ol derivatives and related systems.

Table 1: Theoretical NLO Properties of Quinoline Derivatives

This table presents calculated NLO data for various theoretically designed dyes based on quinoline and related structures, illustrating the impact of structural modifications on hyperpolarizability.

| Compound/System | Method | First Hyperpolarizability (β_total) (a.u.) | Key Finding |

| D-π-A Dyes (DPTM series) | DFT/B3LYP/6-31G(d,p) | up to 110,509.23 | Structural modification of π-linkers significantly enhances the NLO response. frontiersin.org |

| Quinoline-Carbazole Derivatives | DFT | up to 23,885.90 | Strong intramolecular interaction and extended hyperconjugation play a key role in stabilizing the systems and enhancing NLO response. rsc.org |

| Hydrazone Ligands | DFT/B3LYP/6-311G(d,p) | - | Charge transfer characteristics identified by NBO analysis are significant for potential NLO features. nih.gov |

Table 2: Experimental NLO Properties of Quinolin-8-ol Complexes

This table shows experimentally determined third-order NLO properties for metal complexes of quinolin-8-ol derivatives.

| Complex | Measurement Technique | Second-Order Hyperpolarizability (γ) (m⁵/v²) | Wavelength (nm) |

| Ni(Q)₂ (Bis-(8-hydroxyquinolino) nickel(II)) | Z-scan | Real Part (γ_R): -6.0 x 10⁻⁴⁶; Imaginary Part (γ_I): 1.6 x 10⁻⁴⁶ | 1064 |

| Ni(AAMQ)₂ (Bis-(5-(acrylamido)methyl-8-hydroxyquinolino) nickel(II)) | Z-scan | Real Part (γ_R): -5.5 x 10⁻⁴⁶; Imaginary Part (γ_I): 3.4 x 10⁻⁴⁶ | 1064 |

| Mgq₂ (Magnesium bis-(8-hydroxyquinoline)) | Third Harmonic Generation | - | 1064 |

Mechanistic Insights into Biological Interactions Non Clinical Focus

Antimicrobial Activity Mechanisms

The antimicrobial properties of quinolin-8-ol sulfate (B86663) are multifaceted, involving several distinct and overlapping mechanisms that disrupt essential microbial processes. incibeauty.comsmolecule.com Its activity has been noted against a range of microorganisms, including bacteria and fungi. smolecule.comusda.gov

A primary mechanism underlying the antimicrobial action of quinolin-8-ol and its sulfate salt is its potent ability to chelate metal ions. incibeauty.comusda.govtandfonline.com Metal ions, such as iron, zinc, and copper, are crucial cofactors for numerous microbial enzymes and are essential for various metabolic processes. usda.govtandfonline.com

By binding to these metal ions, quinolin-8-ol sulfate forms stable complexes, effectively sequestering them from the microbial environment. usda.govscispace.com This sequestration deprives microorganisms of these essential nutrients, leading to the inhibition of critical enzymatic reactions and ultimately suppressing their growth and proliferation. usda.govmdpi.com For instance, the chelation of iron can disrupt bacterial respiration and DNA synthesis, which are iron-dependent processes. scispace.commdpi.com The antimicrobial activity of these compounds is influenced by the nature of the ligands, the concentration and lipophilicity of the compound, the type of metal ions, the geometry of the resulting complex, and the coordination sites. tandfonline.com

Interestingly, the formation of a 2:1 chelate between 7-Morpholinomethyl-8-hydroxyquinoline and iron demonstrated greater antibacterial activity than the compound alone, particularly against Micrococcus flavus. scispace.com Conversely, metal complexes of 4-benzenesulfonamide-8-hydroxyquinoline (HQMABS) showed weaker to moderate activity compared to the free ligand. tandfonline.com

Quinolin-8-ol and its derivatives are proposed to function as membrane-active agents. tandfonline.comscispace.com Their lipophilic nature allows them to interact with and potentially disrupt the integrity of microbial cell membranes. tandfonline.com This interaction can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The compound 7-Morpholinomethyl-8-hydroxyquinoline (MO-8HQ) is suggested to exert its biological activity as a membrane-active agent through the chelation of metal ions. scispace.com Similarly, the antimicrobial effects of HQMABS, a hybrid of 8-hydroxyquinoline (B1678124) and sulfanilamide, are attributed to its action as a membrane-active agent via metal ion chelation. tandfonline.com

Beyond metal sequestration, quinolin-8-ol sulfate can directly inhibit various enzymatic pathways crucial for microbial survival. bioninja.com.au Enzyme inhibitors are molecules that interfere with the normal reaction pathway between an enzyme and its substrate. bioninja.com.au This inhibition can occur through two primary mechanisms:

Competitive Inhibition: The inhibitor molecule, being structurally similar to the substrate, binds to the enzyme's active site, blocking the substrate from binding. bioninja.com.au

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that prevents the substrate from binding effectively. bioninja.com.au

The ability of quinolin-8-ol to chelate metal ions that serve as cofactors for enzymes is a key aspect of its inhibitory action. By binding to these essential metal ions, it can inactivate metalloenzymes involved in critical metabolic pathways. usda.govtandfonline.com

Recent research has highlighted the ability of certain 8-hydroxyquinoline derivatives to inhibit bacterial secretion systems, which are complex protein structures that pathogenic bacteria use to inject virulence factors into host cells. scispace.comfrontiersin.orgresearchgate.net The Type III Secretion System (T3SS) is a notable target, as it is essential for the pathogenicity of many Gram-negative bacteria. frontiersin.orgresearchgate.net

A derivative of 8-hydroxyquinoline, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, has been identified as a potential inhibitor of the T3SS in the Gram-negative pathogen Yersinia pseudotuberculosis. scispace.com This compound targets both the extracellular bacteria and the intracellular pathogen Chlamydia trachomatis in cell-based infection models. scispace.com By inhibiting these secretion systems, such compounds can effectively disarm the bacteria, rendering them less virulent and more susceptible to the host's immune response. frontiersin.orgresearchgate.net

Proposed Mechanisms of Antiproliferative Action (Non-Clinical Cell Models)

In non-clinical cell models, quinolin-8-ol and its derivatives have demonstrated antiproliferative activity, suggesting potential applications in cancer research. tandfonline.comresearchgate.net

Similar to its antimicrobial mechanism, the antiproliferative effects of quinolin-8-ol sulfate are closely linked to its metal-chelating properties. tandfonline.comresearchgate.netnih.gov Cancer cells often have an altered metal metabolism compared to normal cells, making them potentially more vulnerable to agents that disrupt metal homeostasis. tandfonline.com

By chelating essential metal ions like iron and copper, 8-hydroxyquinoline derivatives can interfere with cellular processes that are critical for tumor growth and proliferation. researchgate.net For example, the chelation of iron can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cell division. tandfonline.com The resulting iron-8-hydroxyquinoline complex can act as a cytostatic agent. tandfonline.com

Furthermore, the formation of lipophilic metal complexes, such as with iron, can facilitate their entry into cells, leading to significant DNA damage. chemicalbook.com The subsequent cellular effort to repair this damage can deplete adenosine (B11128) triphosphate (ATP) stores, ultimately leading to cell death. chemicalbook.com Some 8-quinolinol analogs have been shown to act as inhibitors of the proteasome, a key cellular machinery for protein degradation, through a mechanism that can be enhanced by complexation with copper. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Quinolin-8-ol and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, and modulate the cell cycle in various cancer cell lines. This activity is often linked to the molecule's ability to interact with metal ions and influence cellular signaling pathways.

Studies have shown that certain derivatives of 8-hydroxyquinoline can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the activation of caspase-9, while the extrinsic pathway is activated by external signals through death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of caspase-3, a key executioner caspase that leads to the cleavage of cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. sci-hub.se For instance, some quinoline (B57606) alkaloids have been shown to enhance doxorubicin-induced apoptosis by increasing the cleavage of caspase-3 and PARP. sci-hub.se

In addition to inducing apoptosis, quinoline derivatives can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some quinoline derivatives have been observed to cause cell cycle arrest at specific phases, such as the G2/M or sub-G0/G1 phase, preventing cancer cells from proliferating. sci-hub.sed-nb.info For example, a quinoline-2-thione derivative, KA3D, was found to arrest ovarian cancer cells in the G2 phase. d-nb.info This was associated with a decrease in cyclin D1 and an increase in cyclin B1 expression. d-nb.info Another study on quinoline-8-sulfonamide (B86410) derivatives showed a reduction in the number of A549 lung cancer cells, indicating a potent anti-proliferative effect. nih.gov

The cytotoxic effects and the ability to induce apoptosis are often dose-dependent. For example, gallium(III) complexes with 8-hydroxyquinoline derivatives have shown dose-dependent inhibition of cancer cell proliferation. acs.org The table below summarizes the cytotoxic activity of some 8-hydroxyquinoline derivatives on different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| CP-3 | HCT116 | 2.0 | acs.org |

| CP-4 | HCT116 | 1.2 | acs.org |

| Cisplatin | HCT116 | 5.7 | acs.org |

| Oxaliplatin | HCT116 | 8.3 | acs.org |

| Compound 9a | C32 | 0.520 (mM) | nih.gov |

| Compound 9a | COLO829 | 0.376 (mM) | nih.gov |

| Compound 9a | MDA-MB-231 | 0.609 (mM) | nih.gov |

| Compound 9a | U87-MG | 0.756 (mM) | nih.gov |

| Compound 9a | A549 | 0.496 (mM) | nih.gov |

Inhibition of Key Biological Targets (e.g., HIV-1 Integrase)

Quinolin-8-ol and its derivatives have been investigated as inhibitors of various biological targets, with a notable focus on HIV-1 integrase. zsmu.edu.ua HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it facilitates the integration of the viral DNA into the host genome. nih.gov

The inhibitory activity of 8-hydroxyquinoline derivatives against HIV-1 integrase is often attributed to their ability to chelate the divalent metal ions (typically Mg2+ or Mn2+) present in the enzyme's active site. This chelation disrupts the catalytic activity of the integrase, preventing the strand transfer process. nih.gov

Fragment-based drug discovery approaches have been utilized to develop potent 8-hydroxyquinoline-based inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, which is a critical cofactor for viral replication. nih.gov Modifications at the C5 and C7 positions of the 8-hydroxyquinoline core have been explored to enhance potency and reduce cytotoxicity. nih.gov For example, compounds like 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol have shown low micromolar EC50 values in inhibiting viral replication. nih.gov

The table below presents the inhibitory activity of some 8-hydroxyquinoline derivatives against the HIV-1 integrase-LEDGF/p75 interaction. nih.gov

| Compound | IC50 (µM) |

| 5-chloroquinolin-8-ol | 3.6 ± 0.5 |

| 5,7-dichloroquinolin-8-ol | 4.3 ± 0.2 |

| 5-(ethoxymethyl)quinolin-8-ol | 2.4 ± 0.4 |

Neuroprotective Mechanisms Related to Metal Homeostasis

Dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.nettandfonline.com Quinolin-8-ol and its derivatives, such as clioquinol (B1669181), are known metal chelators that can cross the blood-brain barrier. nih.govnih.gov

Their neuroprotective effects are largely attributed to their ability to restore metal balance in the brain. tandfonline.com By chelating excess metal ions, these compounds can prevent the formation of reactive oxygen species (ROS) generated through metal-catalyzed reactions like the Fenton reaction. tandfonline.com This, in turn, reduces oxidative stress and subsequent neuronal damage. tandfonline.com

Furthermore, these compounds can inhibit the metal-induced aggregation of proteins, such as amyloid-beta, which is a key pathological feature of Alzheimer's disease. tandfonline.com It is important to note that the affinity of these compounds for metal ions is moderate, which allows them to sequester excess metals without depleting the essential metals required for the normal function of metalloenzymes. tandfonline.com

Some multifunctional 8-hydroxyquinoline-based compounds have been designed to possess both metal-chelating and other neuroprotective properties. For example, M30 and HLA-20 are hybrids that combine an iron-chelating moiety with a propargylamine (B41283) group, which provides additional neuroprotective benefits. tandfonline.com

Antioxidant Mechanisms

The antioxidant properties of quinolin-8-ol and its derivatives contribute significantly to their biological activities. researchgate.net These compounds can exert their antioxidant effects through several mechanisms.

One primary mechanism is the direct scavenging of free radicals. The phenolic hydroxyl group at the C-8 position can donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. tandfonline.com

Another important mechanism is their ability to chelate redox-active metal ions, such as iron and copper. nih.gov By binding to these metals, they prevent their participation in redox cycling and the generation of highly reactive hydroxyl radicals via the Fenton reaction. tandfonline.com

Some 8-hydroxyquinoline derivatives have also been shown to mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

In studies using human neuroblastoma (SH-SY5Y) cells, 8-hydroxyquinoline and its derivatives, clioquinol and nitroxoline, have demonstrated protective effects against high glucose-induced oxidative stress and cell death. nih.gov They were shown to increase cell viability and attenuate the expression of calpain, a calcium-dependent protease that can be activated by oxidative stress and lead to cell death. nih.gov

Applications in Advanced Materials Science and Analytical Chemistry

Utilization in Fluorescent Chemosensors and Probes

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ), the parent compound of Quinolin-8-ol sulfate (B86663), are widely employed in the design of fluorescent chemosensors for detecting metal ions. rroij.comscispace.com The inherent weak fluorescence of 8-HQ is attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. rroij.comresearchgate.net Chelation with metal ions blocks this ESIPT pathway, leading to a significant enhancement in fluorescence emission. rroij.comresearchgate.net This "turn-on" fluorescence response forms the basis of their application as sensitive probes.

Design Principles for Metal Ion Sensing

The design of fluorescent chemosensors based on quinolin-8-ol derivatives hinges on the principles of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). mdpi.com The quinoline (B57606) ring acts as a fluorophore, and its derivatives can be functionalized with specific recognition moieties to selectively bind target metal ions. mdpi.com The binding event alters the electronic properties of the molecule, modulating the fluorescence output. ijcrt.org

Key design strategies include:

Incorporation of Chelating Groups: The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position provide a natural bidentate chelation site for metal ions. nih.gov

Functionalization for Selectivity: Modifying the quinoline scaffold with different functional groups can tune the sensor's affinity and selectivity for specific metal ions. mdpi.com For instance, Schiff base derivatives of quinolin-8-ol have been synthesized to create highly selective fluorescent probes for ions like Zn²⁺. ijcrt.org

Controlling Intermolecular Interactions: The aromatic nature of the quinoline ring allows for π-π stacking interactions, which can influence the sensor's binding affinity and response. mdpi.com

A notable example is the synthesis of a Schiff base fluorescent probe, (E)-2-((quinolin-8-ylmethylene) amino) quinolin-8-ol (H5L), designed for the selective detection of Zn²⁺. ijcrt.org The complexation of H5L with Zn²⁺ in an ethanol (B145695) solution leads to a red shift and a significant enhancement of the fluorescent emission intensity, demonstrating the CHEF effect. ijcrt.org

Selectivity and Sensitivity Enhancements in Sensing Platforms

Achieving high selectivity and sensitivity is paramount for the practical application of chemosensors. taylorfrancis.com For quinolin-8-ol based sensors, several strategies are employed to enhance these parameters. One critical aspect is minimizing interference from other metal ions with similar chemical properties. ijcrt.org For example, a significant challenge is distinguishing Zn²⁺ from Cd²⁺, as they often induce similar spectral changes. ijcrt.org Thoughtful design of the ligand's steric and electronic properties can overcome this. The Schiff base probe H5L, for instance, showed prominent fluorescent enhancement in the presence of Zn²⁺ with no significant changes observed with other metal ions, including Cd²⁺. ijcrt.org